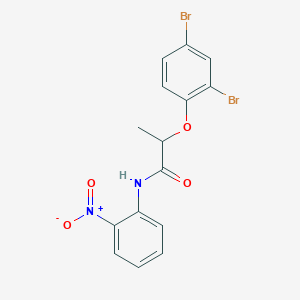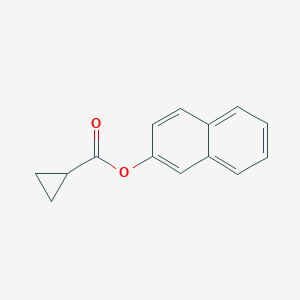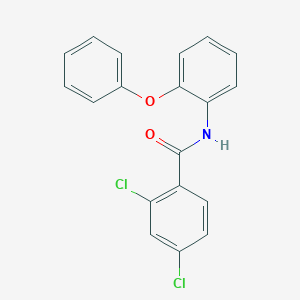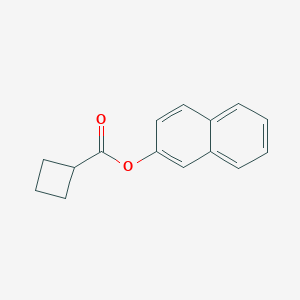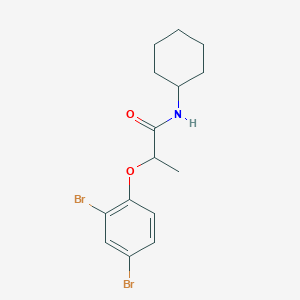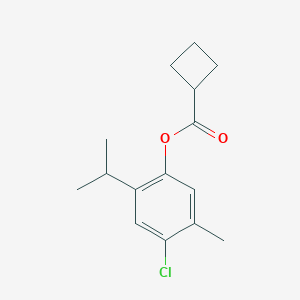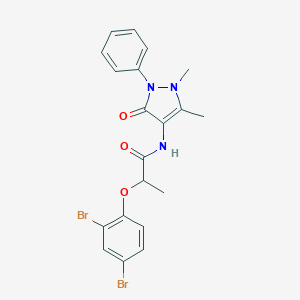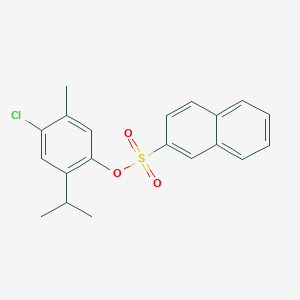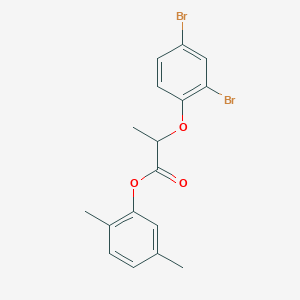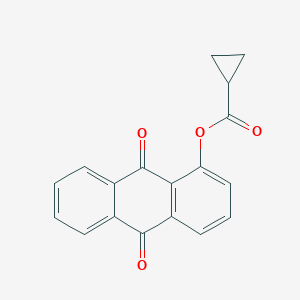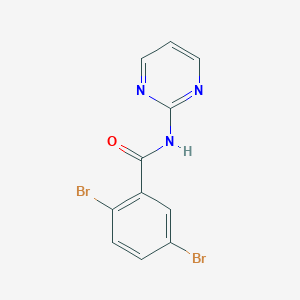
2,5-dibromo-N-(2-pyrimidinyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dibromo-N-(2-pyrimidinyl)benzamide, also known as DRB, is a chemical compound that has been widely used in scientific research for its ability to inhibit RNA polymerase II transcription. DRB has been used in a variety of studies to investigate the mechanisms of gene expression and transcriptional regulation. In
Mécanisme D'action
2,5-dibromo-N-(2-pyrimidinyl)benzamide works by inhibiting the activity of RNA polymerase II, which is responsible for transcribing DNA into RNA. Specifically, 2,5-dibromo-N-(2-pyrimidinyl)benzamide binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This inhibition leads to a decrease in the production of mRNA and subsequently, a decrease in the expression of genes that are dependent on RNA polymerase II.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on RNA polymerase II, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to induce apoptosis in cancer cells. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide in lab experiments is its specificity for RNA polymerase II. This specificity allows researchers to study the effects of inhibiting RNA polymerase II without affecting other cellular processes. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
Orientations Futures
There are several future directions for research involving 2,5-dibromo-N-(2-pyrimidinyl)benzamide. One area of interest is the development of new antiviral drugs based on 2,5-dibromo-N-(2-pyrimidinyl)benzamide. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have potential as a cancer therapy, and further research is needed to investigate its efficacy in different types of cancer. Finally, the use of 2,5-dibromo-N-(2-pyrimidinyl)benzamide in combination with other inhibitors may provide new insights into the mechanisms of gene expression and transcriptional regulation.
Méthodes De Synthèse
2,5-dibromo-N-(2-pyrimidinyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The method involves the bromination of 2-aminopyrimidine followed by the coupling of the resulting 2-bromo-5-aminopyrimidine with 2,5-dibromobenzoyl chloride. The final product is obtained through purification by column chromatography.
Applications De Recherche Scientifique
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, particularly in the field of molecular biology. It has been used to study the mechanisms of gene expression, transcriptional regulation, and RNA processing. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been used to investigate the role of RNA polymerase II in DNA damage response and repair. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in studies of viral replication and the development of antiviral drugs.
Propriétés
Formule moléculaire |
C11H7Br2N3O |
|---|---|
Poids moléculaire |
357 g/mol |
Nom IUPAC |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
Clé InChI |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
SMILES canonique |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)

